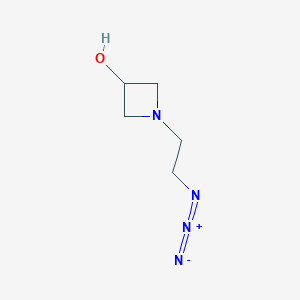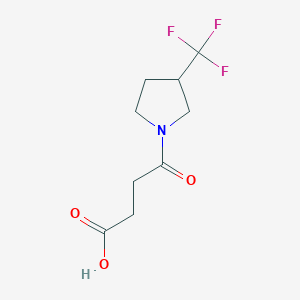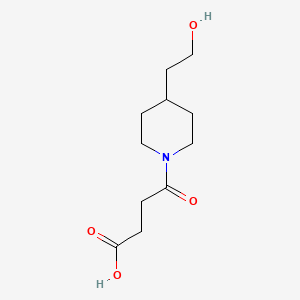
1-(2-Azidoethyl)azetidin-3-ol
説明
1-(2-Azidoethyl)azetidin-3-ol is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocycles containing one nitrogen atom . They are often used in organic synthesis and medicinal chemistry due to their ubiquity in natural products .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . A plausible mechanism for the formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement .科学的研究の応用
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
Research highlights the significance of cyclic β-amino acids, including derivatives of azetidin-3-ol, in drug research due to their biological relevance. Metathesis reactions, such as ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are extensively used for synthesizing alicyclic β-amino acids or other densely functionalized derivatives. These methods offer selective and stereocontrolled methodologies, showcasing the versatility, robustness, limitations, and efficiency of metathesis reactions in accessing functionalized β-amino acid derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).
Antibacterial Activity and Drug Delivery
The β-lactam family, including azetidinones, demonstrates significant efficacy against a wide variety of disease-causing pathogens with minimal toxicity towards mammalian cells. Research into overcoming bacterial resistance to β-lactam antibiotics, such as penicillin and its derivatives, includes exploring drug delivery approaches like liposomes and nanoparticles, and developing structural variants with alternative mechanisms of action (Abeylath & Turos, 2008).
Anticancer Applications
Monocyclic β-lactams, a category including 2-azetidinones, have found applications beyond their antibacterial properties, showing promise in areas such as neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. Recent patents and research focus on the therapeutic potential of these compounds in treating various cancers, highlighting their safety, non-toxicity, and emerging roles in non-antibiotic activities (Grabrijan, Strašek, & Gobec, 2020).
Antiviral and Anti-inflammatory Properties
Azithromycin, a macrolide antibiotic, exhibits anti-viral and anti-inflammatory properties and has been investigated for potential treatments against coronaviruses. This reflects the broader interest in exploring compounds with azide functional groups, like 1-(2-Azidoethyl)azetidin-3-ol, for their potential in treating viral infections and associated inflammatory responses (Oliver & Hinks, 2020).
将来の方向性
Azetidines have important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Therefore, future research could focus on developing new synthetic strategies towards functionalized azetidines .
特性
IUPAC Name |
1-(2-azidoethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-8-7-1-2-9-3-5(10)4-9/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBMQPVSHXDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Azido-1-(2-azabicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B1476644.png)
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)




![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
